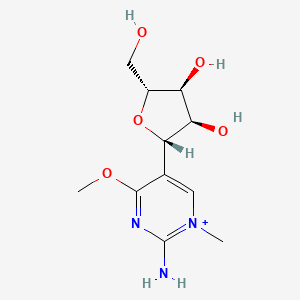
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium is a complex organic compound with a unique structure It features a pyrimidinium core substituted with various functional groups, including amino, methoxy, and hydroxymethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium typically involves multiple steps. The key steps include the formation of the pyrimidinium core and the introduction of the various substituents. Common synthetic routes may involve:
Formation of the Pyrimidinium Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as amino, methoxy, and hydroxymethyl groups are introduced through various organic reactions, including nucleophilic substitution and oxidation-reduction reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.
Purification Techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The pyrimidinium core can be reduced to form dihydropyrimidine derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the pyrimidinium core can yield dihydropyrimidines.
Wissenschaftliche Forschungsanwendungen
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting nucleic acid synthesis and function.
Biochemistry: It can be used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis.
Industrial Applications: It can be used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Wirkmechanismus
The mechanism of action of 2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium involves its interaction with specific molecular targets. These targets may include:
Nucleic Acids: The compound can intercalate into DNA or RNA, affecting their structure and function.
Enzymes: It can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4-methoxypyrimidine: Similar structure but lacks the tetrahydrofuran ring and hydroxymethyl group.
5-Hydroxymethyl-2’-deoxyuridine: Contains a similar hydroxymethyl group but has a different core structure.
Uniqueness
2-Amino-5-((2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-methoxy-1-methylpyrimidin-1-ium is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H18N3O5+ |
|---|---|
Molekulargewicht |
272.28 g/mol |
IUPAC-Name |
(2S,3R,4S,5R)-2-(2-amino-4-methoxy-1-methylpyrimidin-1-ium-5-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H17N3O5/c1-14-3-5(10(18-2)13-11(14)12)9-8(17)7(16)6(4-15)19-9/h3,6-9,12,15-17H,4H2,1-2H3/p+1/t6-,7-,8-,9+/m1/s1 |
InChI-Schlüssel |
FAKYFLNPRUXSEM-BGZDPUMWSA-O |
Isomerische SMILES |
C[N+]1=C(N=C(C(=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)OC)N |
Kanonische SMILES |
C[N+]1=C(N=C(C(=C1)C2C(C(C(O2)CO)O)O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B13364079.png)
![3-[6-(4-Iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364091.png)
![Ethyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13364097.png)
![N-{3-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide](/img/structure/B13364104.png)
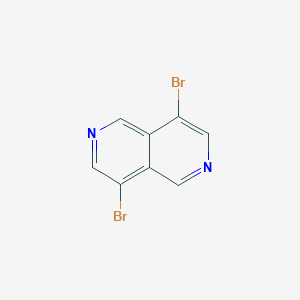
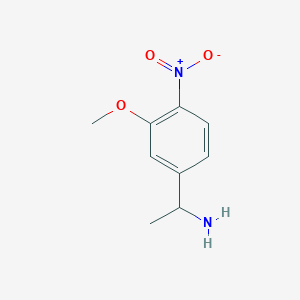
![6-(3,5-Dimethylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364118.png)
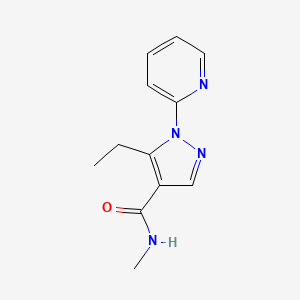
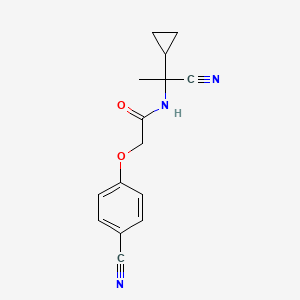
![3-[6-(2-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364143.png)
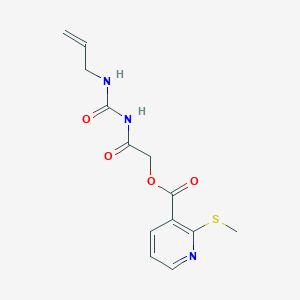

![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364167.png)
